molecular formula C19H13NO4 B5872601 2-nitrophenyl 3-(1-naphthyl)acrylate

2-nitrophenyl 3-(1-naphthyl)acrylate

Cat. No.: B5872601
M. Wt: 319.3 g/mol
InChI Key: PKBBVZVKLYBLSH-OUKQBFOZSA-N
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Description

2-Nitrophenyl 3-(1-naphthyl)acrylate is an organic compound with the molecular formula C19H13NO4. It is known for its unique structure, which combines a nitrophenyl group and a naphthyl group through an acrylate linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-nitrophenyl 3-(1-naphthyl)acrylate typically involves the esterification of 2-nitrophenol with 3-(1-naphthyl)acrylic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve optimizing the esterification process to achieve high yields and purity, potentially using continuous flow reactors for scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrophenyl 3-(1-naphthyl)acrylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Nitrophenyl 3-(1-naphthyl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitrophenyl 3-(1-naphthyl)acrylate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The acrylate moiety can participate in Michael addition reactions, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Properties

IUPAC Name

(2-nitrophenyl) (E)-3-naphthalen-1-ylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO4/c21-19(24-18-11-4-3-10-17(18)20(22)23)13-12-15-8-5-7-14-6-1-2-9-16(14)15/h1-13H/b13-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKBBVZVKLYBLSH-OUKQBFOZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)OC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)OC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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